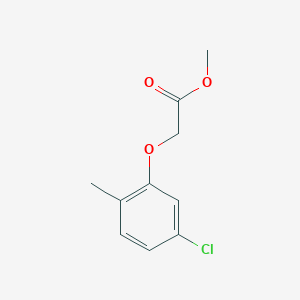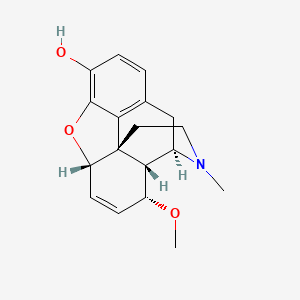
Morphinan-3-ol, 6,7-didehydro-4,5-alpha-epoxy-8-alpha-methoxy-17-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Morphinan-3-ol, 6,7-didehydro-4,5-alpha-epoxy-8-alpha-methoxy-17-methyl- is a complex organic compound belonging to the morphinan class. This class of compounds is known for its psychoactive properties and includes well-known substances such as morphine and codeine . The compound’s structure features a morphinan backbone with various functional groups that contribute to its unique chemical and pharmacological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Morphinan-3-ol, 6,7-didehydro-4,5-alpha-epoxy-8-alpha-methoxy-17-methyl- typically involves multiple steps, starting from simpler precursors. One common synthetic route includes the following steps:
Formation of the Morphinan Backbone: This step involves the cyclization of a precursor molecule to form the morphinan skeleton.
Functional Group Modifications: Various functional groups are introduced or modified through reactions such as methylation, epoxidation, and hydroxylation.
Final Purification: The final compound is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. Key steps include:
Bulk Synthesis: Large quantities of precursor molecules are reacted under controlled conditions.
Catalysis: Catalysts are used to enhance reaction rates and selectivity.
Purification and Quality Control: Advanced purification techniques and rigorous quality control measures ensure the final product meets industry standards.
Analyse Des Réactions Chimiques
Types of Reactions
Morphinan-3-ol, 6,7-didehydro-4,5-alpha-epoxy-8-alpha-methoxy-17-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify specific functional groups, altering the compound’s properties.
Substitution: Substitution reactions can introduce new functional groups, enhancing or modifying its activity.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
Morphinan-3-ol, 6,7-didehydro-4,5-alpha-epoxy-8-alpha-methoxy-17-methyl- has a wide range of scientific research applications, including:
Chemistry: Used as a precursor or intermediate in the synthesis of other complex molecules.
Biology: Studied for its interactions with biological systems, including receptor binding and enzyme inhibition.
Medicine: Investigated for its potential therapeutic effects, such as analgesic or antitussive properties.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mécanisme D'action
The mechanism of action of Morphinan-3-ol, 6,7-didehydro-4,5-alpha-epoxy-8-alpha-methoxy-17-methyl- involves its interaction with specific molecular targets, such as opioid receptors. The compound binds to these receptors, modulating their activity and leading to various physiological effects. Key pathways involved include:
Opioid Receptor Activation: Binding to μ-opioid receptors, leading to analgesic effects.
Signal Transduction: Activation of intracellular signaling pathways, resulting in changes in cellular activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds in the morphinan class include:
Morphine: A well-known opioid analgesic with a similar structure but different functional groups.
Codeine: Another opioid analgesic with a methoxy group at a different position.
Dextromethorphan: A cough suppressant with a similar backbone but different pharmacological properties.
Uniqueness
Morphinan-3-ol, 6,7-didehydro-4,5-alpha-epoxy-8-alpha-methoxy-17-methyl- is unique due to its specific functional groups and their positions, which confer distinct chemical and pharmacological properties. Its unique structure allows for specific interactions with molecular targets, leading to its particular effects and applications.
Propriétés
Numéro CAS |
63813-36-5 |
|---|---|
Formule moléculaire |
C18H21NO3 |
Poids moléculaire |
299.4 g/mol |
Nom IUPAC |
(4R,4aR,5R,7aS,12bS)-5-methoxy-3-methyl-2,4,4a,5,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-9-ol |
InChI |
InChI=1S/C18H21NO3/c1-19-8-7-18-14-6-5-13(21-2)16(18)11(19)9-10-3-4-12(20)17(22-14)15(10)18/h3-6,11,13-14,16,20H,7-9H2,1-2H3/t11-,13-,14+,16-,18-/m1/s1 |
Clé InChI |
WRARHXOFVWZVMD-VPVDLENFSA-N |
SMILES isomérique |
CN1CC[C@]23[C@@H]4C=C[C@H]([C@H]2[C@H]1CC5=C3C(=C(C=C5)O)O4)OC |
SMILES canonique |
CN1CCC23C4C=CC(C2C1CC5=C3C(=C(C=C5)O)O4)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


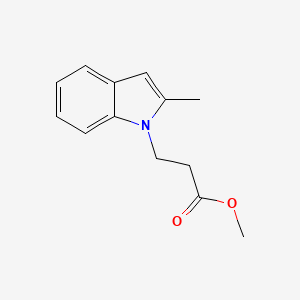
![3-Chloro-4-[(4-fluorobenzyl)oxy]aniline](/img/structure/B13975729.png)
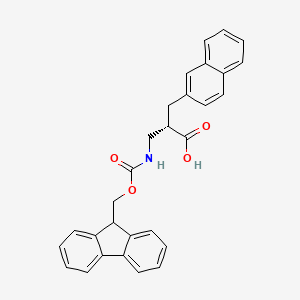
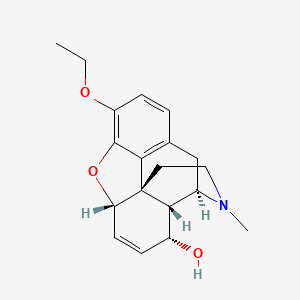
![1H-Pyrazole, 5-iodo-1-[[2-(trimethylsilyl)ethoxy]methyl]-](/img/structure/B13975742.png)

![[2-Bromo-6-(trifluoromethyl)pyridin-4-YL]methylamine](/img/structure/B13975759.png)


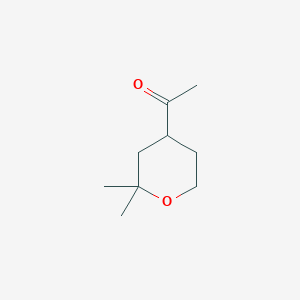
![3,3-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-dihydropyrrolo[2,3-b]pyridine](/img/structure/B13975782.png)
![Naphtho[1,2-b]phenazin-5(8H)-one, 6-chloro-8-ethyl-](/img/structure/B13975787.png)
![[5-(Hydroxymethyl)-1-methylpyrrolidin-2-yl]methanol](/img/structure/B13975793.png)
